2,3-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
Properties
IUPAC Name |
2,3-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-16-6-3-5-15(18(16)25-2)19(23)20-13-8-10-14(11-9-13)21-12-4-7-17(21)22/h3,5-6,8-11H,4,7,12H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROPPEKVIOQVTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically starts with 2,3-dimethoxybenzoic acid. The acid is first converted to its corresponding acid chloride using thionyl chloride. The resulting acid chloride is then reacted with 4-(2-oxopyrrolidin-1-yl)aniline in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF). The reaction proceeds under reflux conditions to yield the desired benzamide .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,3-Dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated benzamides.
Scientific Research Applications
2,3-Dimethoxy-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and antibacterial activities.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers and resins.
Mechanism of Action
The exact mechanism of action of 2,3-dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring may play a crucial role in binding to these targets, thereby modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Features of Comparable Benzamides
Critical Analysis of Substituent Effects
Fluorine or Methyl Groups: Fluorine (in Example 53, ) increases metabolic stability and lipophilicity, while methyl groups (UYALEN, ) offer steric bulk without significant electronic effects.
Phenyl Substituents Pyrrolidinone vs. Methyl/Nitro: The 2-oxopyrrolidin-1-yl group in the target compound introduces a hydrogen-bond acceptor (carbonyl) and a five-membered lactam ring, which may improve binding to polar targets compared to inert methyl or nitro groups .
Amide Linkage Variations
- Sulfonamide (Example 53, ) : Sulfonamide groups enhance acidity and hydrogen-bonding capacity compared to standard amides.
- Benzothiazolylidene () : This planar heterocycle may facilitate intercalation or stacking interactions in biological targets .
Pharmacological Implications
- Enzyme Inhibition: The pyrrolidinone group in compounds like N-[4-(2-oxopyrrolidin-1-yl)phenyl]-3-(1H-pyrrol-1-yl)benzamide () may interact with catalytic sites of proteases or kinases .
- Antiviral Potential: Fluorinated benzamides (e.g., Example 53, ) have been explored for antiviral activity, suggesting that the target compound’s methoxy groups could be optimized for similar applications.
Biological Activity
2,3-Dimethoxy-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound belonging to the benzamide class. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications. The structure includes a dimethoxy-substituted benzamide core and a pyrrolidinone moiety, which may contribute to its unique biological profile.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features two methoxy groups at the 2 and 3 positions of the benzene ring, enhancing its lipophilicity and potentially influencing its interaction with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Amide Bond : Reaction of 2,3-dimethoxybenzoic acid with an amine derivative under conditions that promote amide bond formation.
- Use of Catalysts : Reagents such as triethylamine and solvents like tetrahydrofuran are often employed to facilitate the reaction.
Biological Activities
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Antioxidant Properties : The compound has shown potential as a free radical scavenger, which may contribute to its protective effects against oxidative stress.
- Anticancer Activity : In vitro studies have indicated that this compound may inhibit the growth of cancer cell lines, particularly through mechanisms involving apoptosis and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antioxidant | Exhibits free radical scavenging activity | |
| Anticancer | Inhibits growth in A549 lung cancer cells | |
| Enzyme Interaction | Modulates activity of specific enzymes |
The precise mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cancer progression.
- Receptor Binding : Potential interactions with specific receptors could modulate cellular signaling pathways related to growth and survival.
Case Studies
Recent research has explored the efficacy of various benzamide derivatives in anticancer therapies. For instance, studies involving similar compounds have reported significant inhibition of tumor growth in vitro and in vivo models.
Case Study Example
A study focused on related benzamide derivatives demonstrated that compounds with similar structural features effectively inhibited A549 lung cancer cell proliferation with IC50 values ranging from 10 to 30 µg/mL. This suggests that modifications in the benzamide structure can lead to enhanced biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
